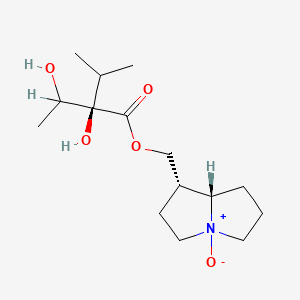
Trachelanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trachelanthine is an organic compound belonging to the class of pyrrolizidines. Pyrrolizidines are characterized by a bicyclic ring system made up of two fused pyrrolidine rings sharing a nitrogen atom . This compound is a natural product derived from the plant Eupatorium fortunei .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trachelanthine can be synthesized through various chemical reactions involving the formation of the pyrrolizidine ring system. One common method involves the reaction of appropriate precursors under controlled conditions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources such as Eupatorium fortunei. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Trachelanthine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
Applications De Recherche Scientifique
Trachelanthine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying pyrrolizidine chemistry and reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and effects on various biological pathways.
Mécanisme D'action
The mechanism of action of Trachelanthine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved in its action are still under investigation, but it is known to affect various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trachelanthine is similar to other pyrrolizidine alkaloids such as:
- Trachelanthamine
- Lindelofine
- Lindelofamine
- Supinine
- Viridiflorine
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features and specific biological activities. While all these compounds share the pyrrolizidine core, the variations in their side chains and functional groups result in different chemical and biological properties .
Propriétés
Numéro CAS |
510-19-0 |
|---|---|
Formule moléculaire |
C15H27NO5 |
Poids moléculaire |
301.38 g/mol |
Nom IUPAC |
[(1R,8S)-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C15H27NO5/c1-10(2)15(19,11(3)17)14(18)21-9-12-6-8-16(20)7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13+,15+,16?/m1/s1 |
Clé InChI |
DLNWZIVYKQXLTN-OVEUVTGNSA-N |
SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CC[N+]2(C1CCC2)[O-])O |
SMILES isomérique |
C[C@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CC[N+]2([C@H]1CCC2)[O-])O)O |
SMILES canonique |
CC(C)C(C(C)O)(C(=O)OCC1CC[N+]2(C1CCC2)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















